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Compound of Interest

Compound Name: Y4R agonist-2

Cat. No.: B12422418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological

characterization of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y

Receptor Type 4 (Y4R). The Y4R is a G-protein coupled receptor (GPCR) primarily activated by

pancreatic polypeptide (PP) and is implicated in the regulation of appetite and energy

homeostasis, making it a significant target for therapeutic development.

Y4R agonist-2 is a synthetic, cyclic hexapeptide identified as compound 24 in the work by

Konieczny et al. (2021), demonstrating picomolar binding affinity and potent functional activity.

[1] This document summarizes its binding characteristics and functional effects on key

signaling pathways, providing detailed experimental protocols for its comprehensive evaluation.

Quantitative Data Summary
The in vitro profile of Y4R agonist-2 (Compound 24) is characterized by high-affinity binding

and potent G-protein mediated signaling. The following table summarizes the key quantitative

metrics from radioligand binding and functional calcium mobilization assays.
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Parameter Value Assay Type Cell Line Notes

Binding Affinity

(Kᵢ)
0.033 nM

Radioligand

Competition

Binding

CHO-hY4R-

Gαqi5-mtAEQ

pKᵢ value of

10.48.[1]

Functional

Potency (EC₅₀)
7.9 nM

Aequorin

Calcium

Mobilization

CHO-hY4R-

Gαqi5-mtAEQ

pEC₅₀ value of

8.10. Partial

agonist activity.

[1]

Signaling Pathways & Experimental Workflows
Activation of the Y4 receptor by an agonist like Y4R agonist-2 initiates a cascade of

intracellular signaling events. The Y4R is known to couple to Gᵢ/ₒ and Gq families of G-proteins.

This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP

(cAMP) levels, and the activation of phospholipase C (PLC), which catalyzes the production of

inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺)

from intracellular stores. Furthermore, GPCR activation can lead to the phosphorylation of

Extracellular signal-Regulated Kinases (ERK).

Below are diagrams illustrating the primary Y4R signaling cascade and the typical experimental

workflows for characterizing an agonist's activity.
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Caption: Y4 Receptor Signaling Cascade.
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In Vitro Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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